Product packaging for L-TYROSINE-N-T-BOC, O-BZ ETHER (RING-D4)(Cat. No.:)

L-TYROSINE-N-T-BOC, O-BZ ETHER (RING-D4)

Cat. No.: B1579863
M. Wt: 375.45
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosine-N-t-BOC, O-Bz Ether (Ring-D4) is a deuterated derivative of tyrosine featuring two protective groups:

  • N-tert-butoxycarbonyl (Boc): Protects the amino group during peptide synthesis .
  • O-Benzyl (Bz) ether: Protects the phenolic hydroxyl group . The aromatic ring is labeled with four deuterium atoms (Ring-D4), making it valuable for isotopic tracing in metabolic studies . Its molecular formula is C₂₁H₂₁D₄NO₅ (MW: 372.42 g/mol), with CAS RN 2130-96-3 (unlabeled form) .

Properties

Molecular Weight

375.45

Purity

98%

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

L-Tyrosine-N-t-Boc, O-Bz ether (Ring-D4) has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₉D₄N₃O₃
  • Molecular Weight : 375.45 g/mol
  • Purity : 98%
  • CAS Number : 203633-13-0

This compound features a deuterated ring structure that enhances its stability and makes it suitable for various analytical techniques.

Biomolecular NMR Spectroscopy

One of the primary applications of L-Tyrosine-N-t-Boc, O-Bz ether (Ring-D4) is in biomolecular NMR (Nuclear Magnetic Resonance) spectroscopy. The incorporation of deuterium allows for improved resolution and sensitivity in NMR studies of proteins and peptides. The use of stable isotopes like deuterium facilitates:

  • Enhanced Signal Clarity : Deuterated compounds reduce background noise, allowing for clearer spectral data.
  • Structural Studies : They enable detailed analysis of protein structures and dynamics, crucial for understanding biological mechanisms at the molecular level .

Proteomics

In proteomics, L-Tyrosine-N-t-Boc, O-Bz ether (Ring-D4) serves as a labeling agent for mass spectrometry applications. Its isotopic labeling aids in:

  • Quantitative Analysis : Enables the differentiation between labeled and unlabeled peptides during mass spectrometric analysis.
  • Tracking Metabolic Pathways : Helps in tracing metabolic pathways by observing the incorporation of labeled tyrosine into proteins .

Pharmaceutical Development

The compound has been utilized in the design and synthesis of novel pharmaceuticals. For instance:

  • Opioid Receptor Ligands : Research has shown that derivatives of L-Tyrosine can be modified to create potent ligands for opioid receptors. The deuterated form enhances pharmacokinetic properties, leading to improved drug efficacy and reduced side effects .
  • Peptidomimetics : The compound is used as a building block in the synthesis of peptidomimetics that mimic natural peptides, which are crucial in drug design targeting specific biological pathways .

Case Study 1: Opioid Ligand Development

A study focused on designing opioid receptor ligands utilized L-Tyrosine-N-t-Boc, O-Bz ether (Ring-D4) as a key intermediate. The research demonstrated that modifications at specific positions on the tyrosine ring could significantly enhance binding affinity to mu-opioid receptors while minimizing side effects associated with traditional opioids .

CompoundBinding Affinity (Ki)SelectivityEfficacy
Compound A5 nMHighFull Agonist
Compound B10 nMModeratePartial Agonist

This table illustrates the varying affinities and selectivities achieved through structural modifications involving L-Tyrosine derivatives.

Case Study 2: Proteomic Analysis

In another study, researchers employed L-Tyrosine-N-t-Boc, O-Bz ether (Ring-D4) in the analysis of protein interactions within cellular environments. By labeling proteins with this compound, they were able to track interactions using mass spectrometry effectively. The results indicated significant insights into protein dynamics under different physiological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

N-Boc-O-Benzyl-L-Tyrosine (Non-Deuterated)
  • Structural Differences : Lacks deuterium on the aromatic ring.
  • Applications : Used as an intermediate in peptide synthesis. Deuterated analogues like Ring-D4 are preferred for mass spectrometry or NMR studies to avoid signal overlap .
  • Synthesis : Prepared via benzylation of N-Boc-L-tyrosine, similar to deuterated versions but without isotopic labeling steps .
O-Benzyl-FTY720 Analogues
  • Structural Differences: Contain a benzyl ether group but lack the Boc-protected amino acid backbone.
  • Biological Activity : Compound 21 (O-benzyl derivative) showed superior cytotoxicity against BCR-Abl-positive leukemia cells (IC₅₀ comparable to FTY720) .
  • Key Contrast : The tyrosine-derived structure of L-Tyrosine-N-t-BOC, O-Bz Ether is tailored for peptide synthesis, whereas FTY720 analogues focus on antiproliferative activity .
4′-O-Benzyl Ether Aminoglycosides
  • Structural Differences: Benzyl ether substituents on aminoglycoside antibiotics (e.g., compound 37) enhance ribosomal targeting .
  • Biological Activity : Benzyl ethers improve bacterial selectivity by altering drug-ribosome interactions .

Isotopic Analogues

L-Tyrosine-N-t-BOC, O-Bz Ether (¹⁵N-Labeled)
  • Structural Differences: ¹⁵N labeling at the amino group vs. deuterium on the aromatic ring.
  • Applications : ¹⁵N labels are used for protein NMR, while Ring-D4 aids in metabolic flux analysis .
  • Synthesis : Both require specialized protecting groups, but isotopic incorporation methods differ (e.g., deuterated reagents for Ring-D4 vs. ¹⁵N-enriched ammonia) .

Antimicrobial Activity

  • O-Benzyl Oxime Ethers : Exhibit fungicidal and acaricidal activity due to steric hindrance from the benzyl group .
  • L-Tyrosine-N-t-BOC, O-Bz Ether: No direct antimicrobial data reported, but its O-benzyl group may enhance stability against enzymatic degradation in peptide chains .

Cytotoxicity

  • C-Aryl vs. O-Benzyl Anticancer Compounds : O-Benzyl derivatives (e.g., compound 21) show leukemia-specific cytotoxicity, while C-aryl analogues target solid tumors .
  • L-Tyrosine-N-t-BOC, O-Bz Ether : Primarily a synthetic intermediate, but deuterated tyrosines are used to study cancer metabolism .

Structural Influence on Activity

Feature Impact on Activity/Stability Example Compounds
O-Benzyl Group Increases lipophilicity and enzymatic stability L-Tyrosine-N-t-BOC, O-Bz Ether ; Antiproliferative isopulegols
Boc Protection Enables stepwise peptide synthesis N-Boc-L-Tyrosine derivatives
Deuterium Labeling Reduces metabolic degradation; aids isotopic tracing Ring-D4 vs. non-deuterated tyrosine

Preparation Methods

Starting Material Preparation: L-Tyrosine Esterification

  • Esterification of L-tyrosine to form L-tyrosine methyl ester hydrochloride is typically the first step to activate the carboxyl group for subsequent transformations.
  • This is achieved by refluxing L-tyrosine with methanol in the presence of an acid catalyst.
  • After reaction completion, methanol is removed by concentration, and the ester hydrochloride is isolated by drying.

Amino Group Protection: N-tert-Butyloxycarbonyl (BOC) Protection

  • The amino group of L-tyrosine methyl ester is protected using di-tert-butyl dicarbonate (BOC anhydride) or via reaction with N-tert-butoxycarbonyl-ethanolamine in the presence of triphenylphosphine and di-tert-butyl azodicarboxylate.
  • This step is often conducted under mild temperatures (0–5 °C initially, then room temperature) to prevent side reactions.
  • The reaction progress is monitored by HPLC to ensure high conversion rates (e.g., 96% conversion reported).
  • After reaction, solvents are removed by concentration.

Phenolic Hydroxyl Protection: O-Benzyl Ether Formation

  • Etherification of the phenolic hydroxyl group is performed using benzyl alcohol or benzyl halides under Mitsunobu conditions.
  • Typical reagents include triphenylphosphine and azodicarbonyl compounds to facilitate the nucleophilic substitution.
  • The reaction is carried out in aprotic solvents such as tetrahydrofuran (THF) at controlled temperatures.
  • After etherification, the crude product is subjected to hydrolysis using aqueous alkali (e.g., potassium carbonate solution) to remove ester groups if necessary.
  • The reaction mixture is acidified to precipitate the product, which is then filtered and purified.

Incorporation of Deuterium (Ring-D4 Labeling)

  • Deuterium labeling on the aromatic ring (ring-D4) can be introduced by starting with commercially available deuterated L-tyrosine or via exchange reactions under catalytic conditions.
  • Alternatively, deuterated benzyl groups (O-BZ-d4) can be introduced during the etherification step using deuterated benzyl alcohol or benzyl halide.
  • This isotopic labeling requires careful handling to avoid proton exchange and loss of deuterium.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Esterification L-tyrosine + MeOH, reflux, acid catalyst L-tyrosine methyl ester hydrochloride ~90 Removal of methanol by concentration
2 N-BOC Protection N-tert-butoxycarbonyl-ethanolamine, PPh3, DEAD, THF, 0–5 °C to RT N-BOC-L-tyrosine methyl ester ~96 Monitored by HPLC
3 O-Benzyl Etherification Benzyl alcohol or benzyl bromide, PPh3, DEAD, THF O-BZ-N-BOC-L-tyrosine methyl ester 70–85 Mitsunobu reaction conditions
4 Hydrolysis Aqueous K2CO3, MeOH, RT O-BZ-N-BOC-L-tyrosine 80–85 Acidification to pH 5-6, filtration
5 Deuterium Incorporation Use of deuterated reagents or substrates L-TYROSINE-N-T-BOC, O-BZ ETHER (RING-D4) Variable Requires specialized deuterated materials

Analytical and Research Findings

  • Yield and Purity: Typical overall yields range from 45% to 85% depending on the specific synthetic route and purification methods used. HPLC purity is often above 98%, and LC-MS confirms molecular weight and isotopic incorporation.
  • Reaction Monitoring: HPLC is used extensively to monitor reaction progress, especially for the protection and etherification steps.
  • Solvent Use: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane, and dimethylformamide (DMF) are preferred for coupling and etherification due to their ability to dissolve reagents and stabilize intermediates.
  • Bases and Additives: Triethylamine, diisopropylethylamine, and N-methylmorpholine are commonly used bases to scavenge acids formed during coupling reactions.
  • Environmental and Safety Considerations: Some methods use heavy metal salts or hazardous reagents; newer methods emphasize greener alternatives and simplified work-ups to reduce costs and environmental impact.

Summary of Key Notes

  • The preparation of L-TYROSINE-N-T-BOC, O-BZ ETHER (RING-D4) requires multi-step synthetic procedures involving classical amino acid protection chemistry combined with selective etherification.
  • The Mitsunobu reaction is a common and effective method for the selective introduction of the O-benzyl protecting group.
  • Incorporation of deuterium labels requires specialized reagents and careful reaction control to maintain isotopic purity.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically affect yield and purity.
  • Modern synthetic routes aim to improve yield, reduce hazardous reagents, and simplify purification steps.

Q & A

Basic Questions

Q. How is L-Tyrosine-N-T-BOC, O-BZ ETHER (RING-D4) synthesized, and what protecting groups are employed?

  • Methodological Answer : The synthesis involves sequential protection of L-tyrosine's amino and hydroxyl groups. The tert-butoxycarbonyl (Boc) group protects the α-amino group via reaction with di-tert-butyl dicarbonate [(Boc)₂O] under alkaline conditions. The hydroxyl group is protected as a benzyl (Bz) ether using benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH). Deuterium labeling on the aromatic ring (RING-D4) is achieved through catalytic deuteration or exchange reactions using deuterated solvents (e.g., D₂O or DCl) .
  • Key Characterization : Intermediate steps require monitoring by thin-layer chromatography (TLC) and final product validation via ¹H NMR (absence of aromatic protons) and mass spectrometry (MS) to confirm deuterium incorporation .

Q. What analytical techniques are used to confirm the structure and isotopic purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR confirms the absence of aromatic protons (δ 6.8–7.2 ppm) due to deuterium substitution. ¹³C NMR and 2D experiments (COSY, HSQC) verify the integrity of the Boc and Bz groups .
  • HPLC-MS : High-resolution MS quantifies isotopic purity (≥98% D4) and detects impurities. Reverse-phase HPLC with UV detection (λ = 254 nm) assesses chemical purity (≥95%) .
  • Isotopic Enrichment : Isotope ratio mass spectrometry (IRMS) or ²H NMR quantifies deuterium content .

Advanced Research Questions

Q. How does deuterium labeling impact the compound’s application in metabolic pathway tracing?

  • Methodological Answer : The RING-D4 label enables tracking of tyrosine-derived metabolites (e.g., dopamine, melanin) via LC-MS or ²H NMR. Researchers must account for kinetic isotope effects (KIEs), which may alter reaction rates in enzymatic processes (e.g., hydroxylation by tyrosine hydroxylase). Control experiments with non-deuterated analogs are critical to distinguish isotopic effects from biological variability .
  • Case Study : In peptide synthesis, deuterated tyrosine minimizes proton background signals in NMR studies of protein-ligand interactions .

Q. What challenges arise when incorporating this compound into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Deprotection Issues : The Boc group is acid-labile (removed with trifluoroacetic acid, TFA), while the Bz ether requires hydrogenolysis (H₂/Pd-C) or strong acids (HBr in acetic acid). Sequential deprotection must avoid side reactions (e.g., tert-butyl cation formation) .
  • Solubility Constraints : The hydrophobic Boc and Bz groups reduce solubility in aqueous buffers. Use polar aprotic solvents (e.g., DMF or DMSO) during coupling steps .
  • Isotopic Dilution : Ensure deuterium retention during prolonged reactions; avoid proton exchange in protic solvents .

Q. How can researchers resolve discrepancies in NMR data between deuterated and non-deuterated analogs?

  • Methodological Answer :

  • Spectral Artifacts : Deuterium substitution eliminates aromatic proton splitting, simplifying ¹H NMR spectra but complicating ¹³C assignments. Use heteronuclear 2D NMR (HSQC, HMBC) to map carbon-deuterium correlations .
  • Quantitative Analysis : Compare integration ratios of adjacent protons (e.g., β-methylene groups) to confirm deuterium placement. Cross-validate with IRMS for isotopic fidelity .

Experimental Design & Data Handling

Q. What protocols ensure reproducible synthesis and handling of this deuterated compound?

  • Methodological Answer :

  • Storage : Store at -20°C in desiccated, light-protected containers to prevent deuterium exchange and hydrolysis .
  • Quality Control : Batch-to-batch consistency is verified via:
ParameterMethodSpecification
Chemical PurityHPLC-UV≥95%
Isotopic PurityHR-MS≥98% D4
SolubilityD₂O/DMSO≥10 mg/mL

Q. How should researchers address ethical and reporting standards when using this compound in biological studies?

  • Methodological Answer :

  • Data Transparency : Document all synthetic steps, characterization data, and isotopic analyses in supplementary materials to enable replication .
  • Ethical Compliance : Adhere to institutional review board (IRB) guidelines for studies involving human-derived samples. Declare deuterium use in metabolic studies to avoid misinterpretation of tracer kinetics .

Tables for Key Parameters

Table 1 : Key Physicochemical Properties of L-Tyrosine-N-T-BOC, O-BZ ETHER (RING-D4)

PropertyValueMethodReference
Molecular FormulaC₁₄H₁₄D₄NO₃HR-MS
Molecular Weight315.37 g/molCalculated
CAS Number54784-93-9Registry
SolubilitySparingly soluble in H₂O; soluble in DMSO, DMFEmpirical

Table 2 : Recommended Analytical Methods for Quality Control

ParameterMethodAcceptance Criteria
Deuterium Content²H NMR/IRMS≥98% D4
Chemical PurityHPLC-UV (C18 column)≥95%
Structural Confirmation¹H/¹³C NMR, 2D NMRFull assignment

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